Product packaging for Dibutyl phosphono phosphate(Cat. No.:CAS No. 85475-03-2)

Dibutyl phosphono phosphate

Cat. No.: B13823706
CAS No.: 85475-03-2
M. Wt: 290.19 g/mol
InChI Key: WBJBEMDHFMUSAY-UHFFFAOYSA-N
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Description

Dibutyl Phosphono Phosphate is an organophosphorus compound of significant interest in chemical and radiochemical research. It is recognized as a critical intermediate and degradation product in the radiolytic breakdown of tributyl phosphate (TBP), which is widely used in nuclear fuel reprocessing . During the extraction of spent nuclear fuel, TBP is exposed to high radiation doses, leading to the formation of this compound and other compounds . The accumulation of this compound directly impacts the selectivity of metal extraction processes and the hydrodynamic properties of the extraction system, making the study of its behavior and yield essential for improving the durability and efficiency of nuclear waste treatment technologies . Beyond its role in radiochemistry, its properties make it a valuable reagent for further chemical synthesis in other fields. Researchers utilize it to develop new materials and study reaction mechanisms in specialized applications. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20O7P2 B13823706 Dibutyl phosphono phosphate CAS No. 85475-03-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85475-03-2

Molecular Formula

C8H20O7P2

Molecular Weight

290.19 g/mol

IUPAC Name

dibutyl phosphono phosphate

InChI

InChI=1S/C8H20O7P2/c1-3-5-7-13-17(12,14-8-6-4-2)15-16(9,10)11/h3-8H2,1-2H3,(H2,9,10,11)

InChI Key

WBJBEMDHFMUSAY-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCCC)OP(=O)(O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Dibutyl Phosphono Phosphate and Analogues

Strategies for P-C Bond Formation in Phosphonates

The creation of the robust P-C bond is a cornerstone of phosphonate (B1237965) chemistry. Several powerful reactions have been developed and refined for this purpose.

Phosphorylation of Alcohols and Alkenes

The phosphorylation of alcohols represents a direct method for creating phosphate (B84403) esters. Kinase enzymes, for instance, facilitate the transfer of a phosphate group from a donor like adenosine (B11128) triphosphate (ATP) to an alcohol acceptor. libretexts.org In this biochemical process, the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic gamma-phosphorus of ATP, which results in the formation of a phosphate ester and adenosine diphosphate (B83284) (ADP). libretexts.org A notable example is the phosphorylation of glucose to glucose-6-phosphate by hexokinase, the first step in glycolysis. libretexts.org

While direct phosphorylation of alcohols leads to phosphate esters, the formation of a P-C bond in phosphonates requires different strategies, often involving the reaction of phosphorus nucleophiles with carbon electrophiles.

Michaelis-Arbuzov and Related Reactions

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates and is widely used for creating P-C bonds. nih.govwikipedia.org This reaction classically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. nih.govwikipedia.org The process is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, the displaced halide anion attacks one of the alkyl groups of the phosphite, leading to the formation of the phosphonate and an alkyl halide. wikipedia.org

This reaction has been the subject of numerous modifications to broaden its scope and improve its efficiency. nih.gov For example, Lewis acids can be used to mediate the reaction at room temperature, providing a facile route to arylmethyl and heteroarylmethyl phosphonates. organic-chemistry.org Additionally, palladium-catalyzed versions of the Michaelis-Arbuzov reaction have been developed for the synthesis of aryl phosphonates from triaryl phosphites and aryl iodides under mild, water-promoted conditions. organic-chemistry.org

Table 1: Variations of the Michaelis-Arbuzov Reaction

VariationReactantsCatalyst/ConditionsProduct
ClassicalTrialkyl phosphite, Alkyl halideHeatAlkyl phosphonate
Lewis Acid-MediatedTriethyl phosphite, Arylmethyl halideLewis AcidArylmethyl phosphonate
Palladium-CatalyzedTriaryl phosphite, Aryl iodidePd(PPh₃)₄, MicrowaveAryl phosphonate

Hydrophosphonylation Approaches

Hydrophosphonylation involves the addition of a P-H bond across a carbon-carbon or carbon-heteroatom double bond to form a phosphonate. wikipedia.org This category includes several named reactions, such as the Pudovik and Abramov reactions, which are valuable for synthesizing α-hydroxyphosphonates and α-aminophosphonates. wikipedia.orgchim.it

The Pudovik reaction, for instance, is the addition of a dialkyl phosphite to an aldehyde or ketone, typically catalyzed by a base. rsc.org This reaction provides direct access to α-hydroxyphosphonates. A related and highly significant reaction is the hydrophosphonylation of imines, often referred to as the aza-Pudovik reaction, which yields α-aminophosphonates. rsc.orgnih.gov The development of catalytic and enantioselective versions of these reactions has been a major focus, allowing for the synthesis of chiral phosphonate derivatives. mdpi.com

Asymmetric Synthesis Utilizing Chiral Auxiliaries

The demand for enantiomerically pure phosphonates has driven the development of asymmetric synthetic methods. A powerful strategy involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. chim.itmdpi.com

One successful approach utilizes chiral H-phosphonates derived from readily available and inexpensive chiral alcohols like TADDOL, BINOL, and (-)-menthol. rsc.org For example, a diastereoselective hydrophosphonylation of aldehydes using an (R,R)-TADDOL-derived H-phosphonate has been developed. rsc.org The reaction proceeds with high diastereoselectivity, particularly at low temperatures, and the choice of base is crucial for achieving high levels of stereocontrol. rsc.org After the reaction, the chiral auxiliary can be cleaved to afford the enantiomerically enriched α-hydroxyphosphonic acid. chim.it

Another strategy involves the use of chiral imines. For instance, chiral N-phosphonyl imines can react with lithium phosphites to produce chiral α-amino phosphonates in excellent yields and with high diastereoselectivity. nih.gov The steric properties of the substituents on the chiral auxiliary and the nature of the base used to generate the phosphite nucleophile are critical factors in controlling the stereochemical outcome. nih.gov

Table 2: Chiral Auxiliaries in Asymmetric Phosphonate Synthesis

Chiral AuxiliaryReaction TypeKey Features
(R,R)-TADDOLHydrophosphonylation of aldehydesHigh diastereoselectivity at low temperatures
(-)-MentholPreparation of chiral H-phosphonatesReadily available and inexpensive
(S)-PhenylalanineEsterification and cyclization to form chiral iminesLeads to bicyclic tetrasubstituted α-aminophosphonates
N-Phosphonyl iminesAddition of lithium phosphitesExcellent yields and diastereoselectivities

Approaches for Phosphate Ester Linkages

The formation of the phosphate ester linkage is the second critical step in the synthesis of compounds like dibutyl phosphono phosphate.

Esterification of Phosphoric Acid Derivatives

The esterification of phosphoric acid or its derivatives is a fundamental method for creating phosphate esters. noaa.govlibretexts.org Dibutyl phosphate itself can be synthesized through the esterification of phosphoric acid with n-butanol. researchgate.netepa.gov The reaction conditions, such as temperature and the molar ratio of the reactants, are optimized to maximize the yield. For instance, a study found that a temperature of 125-135°C and a molar ratio of n-butanol to phosphorous acid of 3.6 resulted in a 68% yield of dibutyl phosphate after 3 hours without a catalyst. researchgate.netepa.gov

Another approach involves the reaction of butanol with phosphorus oxychloride. google.com This method can be followed by a series of purification steps, including acid and alkali washing, to obtain the final dibutyl phosphate product. google.com Additionally, dialkyl hydrogen phosphates can be synthesized from the corresponding alkyl chlorophosphate by reaction with aqueous sodium hydroxide (B78521). chemicalbook.com The resulting crude product is then purified by acidification and extraction. chemicalbook.com

The synthesis of more complex phosphate esters, such as glycosyl phosphates, can be achieved by reacting a suitable precursor, like a 1,2-anhydrosugar, with a dialkyl phosphate such as dibutyl phosphate. orgsyn.org This reaction is often followed by acylation to yield the fully protected glycosyl phosphate. orgsyn.org

Transesterification Processes

Transesterification is a crucial reaction in organophosphorus chemistry for modifying ester groups and can be applied to the synthesis of phosphono-phosphate structures. nih.govacs.org This process involves the exchange of an alkoxy group of an ester with another alcohol, typically under acidic or basic catalysis. nih.gov In the context of this compound, a precursor such as a diphenyl phosphono phosphate could undergo transesterification with n-butanol.

The reaction can be catalyzed by bases, which function by generating an alkoxide that acts as a nucleophile, or by acids. frontiersin.org For instance, the transesterification of triphenyl phosphate with aliphatic alcohols is a known industrial process. frontiersin.org A similar strategy could be envisioned where a mixed aryl phosphono-phosphate is converted to the desired dibutyl ester. The process is an equilibrium reaction, often driven to completion by using a large excess of the alcohol, in this case, butanol. acs.org While direct transesterification on a phosphono-phosphate anhydride (B1165640) is complex, the method is highly relevant for preparing the necessary dialkyl phosphate or phosphonate precursors. acs.orgnih.gov For example, a phosphonopeptide phenyl ester has been successfully converted to its methyl ester via transesterification, demonstrating the viability of this approach on complex phosphorus molecules. nih.gov

Hybrid Phosphono-Phosphate Architectures

The term "hybrid" in this context refers to molecules that merge distinct phosphorus functionalities, namely phosphonate and phosphate groups, into a single architectural framework. frontiersin.orgrsc.org These structures are essentially mixed anhydrides of phosphonic and phosphoric acids. nih.govgoogle.com The synthesis of these architectures can also extend to the creation of larger, structured materials like organic-inorganic hybrid metal phosphonates, which have applications in catalysis and materials science. google.com

Sequential and Convergent Synthesis

The construction of the P-O-P' anhydride bond in phosphono-phosphates is typically achieved through sequential or convergent strategies.

Sequential synthesis involves the step-by-step assembly of the molecule. A common route begins with the synthesis of a phosphonic acid or its monoester derivative. beilstein-journals.org This intermediate is then "activated," often by converting it into a more reactive species like a phosphonochloridate using reagents such as thionyl chloride or oxalyl chloride. nih.govresearchgate.net This activated species is subsequently reacted with a dialkyl phosphate salt (e.g., dibutyl phosphate) to form the desired phosphono-phosphate linkage. A convenient method for generating phosphonochloridates involves the oxidation of a phosphinate monoester with carbon tetrachloride in the presence of an amine or alcohol nucleophile, which minimizes side reactions. researchgate.net

Convergent synthesis aims to bring together two or more complex fragments in a single, efficient step. nih.govrsc.org For phosphono-phosphates, this could involve a pseudo-four-component condensation reaction that simultaneously constructs the α-aminoalkylphosphonic acid and forms the phosphonamidate bond, a strategy used for phosphonopeptide synthesis. nih.gov A more direct convergent approach for the target molecule would be the reaction between a nucleophilic phosphonate cuprate (B13416276) and a protected acid chloride, which has been used to prepare analogues like (R)-4-oxo-5-phosphononorvaline. rsc.org These methods offer efficiency by reducing the number of synthetic steps and purification processes.

Stereoselective Formation of Complex Phosphorus Centers

When the carbon or phosphorus atoms in a phosphono-phosphate are chiral, controlling the stereochemistry becomes a significant challenge. The molecule can possess multiple stereogenic centers, particularly at the phosphorus atoms, making it a P-stereogenic compound. rsc.orgchemrxiv.org The stereochemical configuration can have a profound impact on the biological activity of such molecules. chemrxiv.org

Achieving stereocontrol in the synthesis of P-stereogenic centers has traditionally relied on the use of chiral auxiliaries. chemrxiv.org However, modern catalytic enantioselective methods are emerging as a more efficient alternative. rsc.orgchemrxiv.org These strategies include:

Palladium-Catalyzed Asymmetric Cyclization : This method has been used to synthesize P-chiral biaryl phosphonates with good enantioselectivity (up to 88% ee) by using a novel P-chiral monophosphorus ligand. rsc.org

Hydrogen-Bond-Donor Catalysis : Enantioselective synthesis of chlorophosphonamidates has been achieved using chiral hydrogen-bond-donor catalysts. These products serve as versatile building blocks where the leaving groups can be displaced sequentially and stereospecifically to create a variety of P-stereogenic compounds. chemrxiv.org

Nucleophilic Displacement : The stereoselective synthesis of unsymmetrical phosphonamides has been accomplished via nucleophilic displacement. For example, the reaction of an aminoalcohol with phosphoryl chloride can produce a diastereomeric mixture of phosphonochloridates, which can be separated. Subsequent displacement of the chloride with a Grignard reagent proceeds with retention of configuration at the phosphorus center. beilstein-journals.org

These advanced catalytic approaches provide pathways to control the absolute stereochemistry at the phosphorus centers during the formation of the phosphonate or phosphate moieties, enabling the synthesis of specific enantiomerically pure phosphono-phosphate analogues.

Green Chemistry Principles in Organophosphorus Synthesis

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, are increasingly being applied to organophosphorus synthesis. rsc.orgmdpi.com This involves the development of methods that reduce waste, avoid toxic solvents and reagents, and improve energy efficiency. acgpubs.orgfrontiersin.org

Catalyst Development for Enhanced Efficiency

A central tenet of green chemistry is the use of catalysts to replace stoichiometric reagents, thereby increasing efficiency and reducing waste. In organophosphorus synthesis, significant progress has been made in developing novel catalytic systems. rsc.orgmdpi.com

Heterogeneous Catalysts : These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which simplifies their separation and reuse. Examples include zirconium phosphates (ZrPs), which possess both Brønsted and Lewis acid sites, and sodium-modified fluorapatite (B74983) (Na@FAP), which has been used for the synthesis of α-hydroxyphosphonates under solventless conditions. mdpi.comacs.org

Nanoparticle Catalysts : Nanomaterials such as ZnO, TiO2, and silica-supported BF3 have been employed as highly efficient catalysts, often requiring shorter reaction times and providing higher yields compared to conventional methods. rsc.org

Metal- and Ligand-Free Systems : To avoid the cost and toxicity associated with heavy metals, metal-free catalytic systems are being developed. Systems like KI/K2CO3 in polyethylene (B3416737) glycol (PEG) have been used for the synthesis of benzyl (B1604629) phosphonates at room temperature. frontiersin.org Similarly, TBHP/NH4I has been used to promote N-H phosphorylation directly. rsc.org

The following table summarizes various catalysts used in organophosphorus synthesis, highlighting their green credentials.

Catalyst SystemReaction TypeGreen Chemistry Advantages
Sodium-Modified Fluorapatite (Na@FAP)Pudovik reactionHeterogeneous, reusable, solvent-free conditions. acs.org
Zirconium Phosphates (ZrPs)Acid-catalyzed transformationsHigh stability, tunable acidity, water tolerant. mdpi.com
KI / K2CO3 in PEG-400Michaelis–Arbuzov reactionBenign solvent, avoids toxic metals, room temperature. frontiersin.org
Piperazine (B1678402)Pudovik reactionSolvent-free (grinding), high atom economy, simple. acgpubs.org
Nickel on Polymer Support (Ni@CPOL)H-phosphonate synthesisHeterogeneous, recyclable, uses green phosphorus source (NaH2PO2). acs.org

Solvent-Free and Atom-Economical Methods

Reducing or eliminating the use of volatile and toxic organic solvents is a key goal of green chemistry. researchgate.net This has led to the development of solvent-free and atom-economical synthetic protocols.

Solvent-Free Methods :

Grinding/Mechanochemistry : Reactions can be carried out by simply grinding the solid reactants together, often with a catalytic amount of a substance like piperazine. This method has been successfully used to prepare α-hydroxyphosphonates in minutes with high yields. acgpubs.org

Microwave Irradiation : Microwaves can accelerate reactions dramatically, often allowing them to proceed without a solvent or catalyst. mdpi.com

Flow Chemistry : Performing reactions in continuous flow reactors can reduce solvent usage and improve safety and scalability. The Michaelis–Arbuzov rearrangement has been achieved under solvent-free flow conditions. rsc.org

Atom-Economical Methods : Atom economy is a measure of how efficiently atoms from the reactants are incorporated into the final product. Reactions with high atom economy are inherently "greener" as they produce less waste.

Addition Reactions : The Pudovik reaction, which involves the addition of a dialkyl phosphite to a carbonyl compound, is a classic example of an atom-economical C-P bond-forming reaction. mdpi.com

Cross-Dehydrogenative Coupling (CDC) : These reactions form bonds by removing two hydrogen atoms, avoiding the need for pre-functionalized starting materials and thus improving atom economy. rsc.org

Multi-component Reactions : Reactions where three or more reactants combine in a single step to form a product are highly atom-economical. One-pot synthesis of phosphorus ylides and 1,4-diionic organophosphorus compounds has been achieved under solvent-free conditions by trapping intermediates. researchgate.net

The following table compares a traditional synthesis with a green, atom-economical alternative.

ReactionTraditional MethodGreen/Atom-Economical MethodImprovement
α-Hydroxyphosphonate Synthesis Reaction of aldehydes and dialkylphosphites in organic solvent (e.g., methanol) with base catalyst. acgpubs.orgGrinding of aldehydes and diethylphosphite with piperazine catalyst at room temperature without solvent. acgpubs.orgEliminates solvent, reduces reaction time from hours to minutes, simplifies workup.
Benzyl Phosphonate Synthesis Classical Michaelis–Arbuzov reaction using benzyl halides and trialkyl phosphites at high temperatures.Reaction of benzyl alcohol with triethyl phosphite using a KI/K2CO3 catalyst in PEG-400. frontiersin.orgAvoids halide waste, uses a benign solvent system, proceeds at room temperature.

Post-Synthetic Derivatization and Functionalization

The ability to chemically modify this compound and its analogues after their initial synthesis is crucial for expanding their applications and for the creation of novel molecular structures. Post-synthetic derivatization allows for the introduction of new functional groups, enabling the tuning of physical, chemical, and biological properties. This section explores key methodologies for the functionalization of these phosphate compounds through reactions with nucleophiles and electrophiles, as well as through controlled hydrolytic and dealkylation processes.

Reactions with Nucleophiles (e.g., Thiols, Amines, Phenols)

The phosphorus atom in this compound is electrophilic and serves as a primary site for attack by a wide range of nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism at the phosphorus center, leading to the displacement of a leaving group and the formation of a new phosphorus-nucleophile bond. The Atherton-Todd reaction is a classic example of this reactivity, providing a versatile method for forming phosphoramidates, phosphonates, and other phosphate derivatives. beilstein-journals.org

Reactions with Amines and Phenols: The reaction of dialkyl phosphites, precursors to phosphono phosphates, with primary or secondary amines in the presence of a base and carbon tetrachloride results in the formation of phosphoramidates. beilstein-journals.org This transformation, known as the Atherton-Todd reaction, can be extended to various nucleophiles, including phenols. For instance, phenols can be activated by converting the hydroxyl group into a diethyl aryl phosphate with near-quantitative yield using this method. beilstein-journals.org The general mechanism involves the in-situ generation of a more reactive phosphorus species, which is then readily attacked by the amine or phenol (B47542) nucleophile.

Reactions with Thiols: Thiols (R-SH) are potent nucleophiles that react with activated phosphate esters to form thiophosphates. The reaction mechanism is analogous to that of amines and phenols, where the sulfur atom attacks the electrophilic phosphorus center. This can lead to the formation of a P-S bond, displacing one of the butoxy groups or another suitable leaving group. The thiol-disulfide exchange reaction, often promoted by electrochemical methods or redox mediators, highlights the reactivity of thiols in forming new sulfur-containing bonds, a principle that extends to their reactions with organophosphates. chimicatechnoacta.ru

The table below summarizes the outcomes of reacting this compound analogues with various nucleophiles.

NucleophileReagent/Reaction TypeProduct Class
Primary/Secondary AminesAtherton-Todd ReactionPhosphoramidates
PhenolsAtherton-Todd ReactionAryl Phosphates
ThiolsNucleophilic SubstitutionThiophosphates

Reactions with Electrophilic Reagents

While the phosphorus center is typically electrophilic, the oxygen atoms of the phosphate group possess lone pairs of electrons and can act as nucleophilic sites, reacting with strong electrophiles. Furthermore, the generation of a phosphonate carbanion creates a highly nucleophilic carbon center for subsequent reactions.

A key strategy involves the deprotonation of a carbon adjacent to the phosphonate group, followed by reaction with an electrophile. For example, the sodium salt of a phosphonate can react with various electrophilic reagents, such as alkyl halides or acyl chlorides, to introduce substituents. mdpi.com Another approach involves the direct reaction of the phosphate oxygen with an electrophile. Dibutyl phosphate can be reacted with an acyl chloride like pivaloyl chloride in the presence of a base such as 4-(dimethylamino)pyridine (DMAP) to form an acylated phosphate derivative. orgsyn.org Such reactions are fundamental in the synthesis of glycosyl phosphates and other activated phosphate esters. orgsyn.org

The table below provides examples of electrophilic reagents used to functionalize this compound analogues.

Electrophilic ReagentReactive Site on Phosphate AnalogueResulting Functional Group/Product
Alkyl Halides (R-X)α-Carbon (after deprotonation)α-Alkylated Phosphonate
Acyl Chlorides (RCOCl)Phosphate OxygenAcyl Phosphate Ester
Pivaloyl ChloridePhosphate OxygenPivaloyl-derivatized Phosphate

Controlled Hydrolysis and Dealkylation

The stability of the ester groups in this compound is finite, and they can be cleaved under specific conditions through hydrolysis or dealkylation. These processes can be controlled to selectively remove one or both butyl groups, yielding dibutyl phosphate (DBP), monobutyl phosphate (MBP), or ultimately phosphoric acid. nih.gov

Controlled Hydrolysis: Hydrolysis involves the nucleophilic attack of water or a hydroxide ion on the electrophilic phosphorus atom. researchgate.net This reaction leads to the cleavage of a P-O-C bond and the release of butanol. The rate of hydrolysis is significantly influenced by temperature and pH. For instance, studies on the related compound tributyl phosphate (TBP) show that its degradation to DBP increases rapidly with rising temperature. osti.gov The mechanism often involves the formation of a pentacoordinated phosphorus intermediate. researchgate.net Metal ions such as zirconium can also catalyze the degradation of TBP, which is primarily a dealkylation reaction rather than simple hydrolysis. osti.gov

Controlled Dealkylation: Dealkylation refers to the cleavage of the C-O bond of the ester group, rather than the P-O bond. This process can be promoted by specific reagents. A common method for the dealkylation of dialkyl phosphonates involves the use of chlorotrimethylsilane (B32843) in the presence of sodium iodide. nih.gov This reagent system facilitates the removal of alkyl groups under relatively mild conditions. The thermal degradation of tributyl phosphate at temperatures around 120°C or higher also proceeds via dealkylation, producing butene gas as a major byproduct. iaea.org

The following table outlines the products resulting from the controlled degradation of butyl phosphate esters.

Condition/ReagentProcessPrimary Product(s)
Acid, HeatHydrolysis/DealkylationDibutyl phosphate (DBP)
Further HydrolysisHydrolysisMonobutyl phosphate (MBP)
High Temperature (>120°C)Pyrolysis/DealkylationButene, Phosphoric Acid
Chlorotrimethylsilane/NaIDealkylationSilylated Phosphate/Phosphonic Acid

Mechanistic Investigations of Chemical Reactivity and Transformations

Hydrolytic Stability and Pathways

Base-Catalyzed Hydrolysis Mechanisms

The base-catalyzed hydrolysis of organophosphate esters, such as dibutyl phosphono phosphate (B84403), is a fundamental reaction with significant environmental and biological implications. This process typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the phosphorus center. epa.gov The hydroxide (B78521) ion (OH⁻), acting as the nucleophile, attacks the electrophilic phosphorus atom. This attack leads to the formation of a transient pentavalent intermediate or transition state. acs.orgresearchgate.net

The generally accepted mechanism for the base-catalyzed hydrolysis of a phosphate ester involves the following steps:

Nucleophilic Attack: The hydroxide ion attacks the phosphorus atom, which is electron-deficient due to the electronegativity of the surrounding oxygen atoms.

Formation of a Pentavalent Intermediate: This attack results in the formation of a trigonal bipyramidal intermediate. In this intermediate, the incoming hydroxide group and the leaving group occupy the axial positions.

Leaving Group Departure: The breakdown of this intermediate occurs with the departure of one of the ester's alkoxy groups (in this case, a butoxy group) as an alkoxide ion. This step is often the rate-determining step.

Proton Transfer: The resulting alkoxide ion is a strong base and will readily accept a proton from water to form the corresponding alcohol (butanol), regenerating a hydroxide ion in the process.

The rate of this hydrolysis is dependent on the concentration of both the organophosphate ester and the hydroxide ion, exhibiting second-order kinetics. tandfonline.com The reaction can follow different pathways, either a one-step mechanism proceeding through a single transition state or a multi-step pathway involving a pentavalent intermediate, depending on the orientation of the attacking nucleophile. acs.orgresearchgate.net

Factors that influence the rate of base-catalyzed hydrolysis include:

Steric Effects: Bulkier alkyl groups on the phosphate ester can hinder the approach of the nucleophile, slowing down the reaction rate.

Electronic Effects: Electron-withdrawing groups attached to the phosphorus atom can increase its electrophilicity, making it more susceptible to nucleophilic attack and thus increasing the hydrolysis rate.

pH: The rate of hydrolysis is directly proportional to the hydroxide ion concentration, meaning it increases with increasing pH. clemson.edu

Table 1: Factors Influencing Base-Catalyzed Hydrolysis of Organophosphate Esters

FactorEffect on Hydrolysis RateRationale
Steric Hindrance Decreases rateBulky groups impede the approach of the hydroxide nucleophile to the phosphorus center.
Electron-Withdrawing Groups Increases rateEnhances the electrophilicity of the phosphorus atom, making it a better target for nucleophilic attack.
pH Increases with increasing pHThe concentration of the hydroxide nucleophile is higher at elevated pH values.
Temperature Increases with increasing temperatureProvides the necessary activation energy for the reaction to proceed at a faster rate.

Rearrangement and Isomerization Processes

While less common than hydrolysis, organophosphate esters can undergo rearrangement and isomerization reactions under specific conditions. One notable example is the phosphonate-phosphate rearrangement. This process typically involves the migration of an alkyl or aryl group from a phosphorus-bound oxygen to another atom within the molecule, often another oxygen or a carbon atom.

These rearrangements are often catalyzed by bases and proceed through intermediates where a new bond is formed before the old one is completely broken. The driving force for these reactions is typically the formation of a more thermodynamically stable isomer. For instance, the migration of a group to form a P-O-C linkage from a P-C linkage can be favored under certain circumstances.

Interactions with Metal Centers and Coordination Chemistry

The phosphoryl group (P=O) in Dibutyl phosphono phosphate is a key functional group that allows it to interact with metal centers. The oxygen atom of the phosphoryl group possesses lone pairs of electrons, making it an effective Lewis base capable of coordinating to metal ions (Lewis acids). iaea.org This interaction forms the basis of its coordination chemistry.

Phosphate ligands can bind to metal ions in various modes, including monodentate, bidentate, and bridging fashions. wikipedia.org The specific coordination mode depends on several factors, including the nature of the metal ion, the steric and electronic properties of the organophosphate ligand, and the reaction conditions. nih.gov The interaction with metal ions can lead to the formation of stable metal-ligand complexes.

The coordination of this compound to a metal center can influence its reactivity. For example, coordination to a metal ion can activate the phosphorus atom towards nucleophilic attack, potentially accelerating hydrolysis reactions. acs.org

Key aspects of the coordination chemistry of this compound include:

Hard-Soft Acid-Base (HSAB) Principle: The phosphoryl oxygen is a hard Lewis base and therefore tends to form stronger complexes with hard Lewis acids, such as alkali, alkaline earth, and early transition metal ions.

Chelation: If the ligand possesses other donor atoms in a suitable position, it can form a chelate ring with the metal ion, leading to enhanced complex stability (the chelate effect).

Steric Effects: The butyl groups in this compound can influence the geometry of the resulting metal complex and may sterically hinder the coordination of multiple ligands to a single metal center.

Ligand Design for Selective Complexation

The principles of coordination chemistry are applied in the design of organophosphorus ligands for the selective complexation of specific metal ions. By modifying the structure of ligands like this compound, it is possible to tune their affinity and selectivity for different metals.

Key strategies in ligand design include:

Varying the Alkyl Groups: Altering the length, branching, and electronic properties of the alkyl chains (the butyl groups in this case) can impact the steric environment around the phosphoryl group and the solubility of the resulting metal complex in different solvents. researchgate.net For instance, longer or branched alkyl chains can enhance the solubility of the metal-ligand complex in organic solvents, which is crucial for solvent extraction applications.

Introducing Additional Donor Groups: Incorporating other functional groups capable of coordinating to metal ions, such as ether, amine, or thiol groups, into the ligand structure can lead to multidentate ligands. These ligands can form more stable chelate complexes with metal ions, often with higher selectivity for a particular metal.

Modifying the Electronic Properties: The introduction of electron-donating or electron-withdrawing substituents on the ligand backbone can alter the basicity of the phosphoryl oxygen. iaea.org A more basic phosphoryl oxygen will generally form stronger bonds with metal ions.

The design of these ligands is often guided by the HSAB principle, aiming to match the hardness or softness of the ligand's donor atoms to that of the target metal ion. mdpi.com

Role in Solvent Extraction Mechanisms

This compound and similar organophosphorus compounds play a significant role as extractants in solvent extraction processes, which are widely used in hydrometallurgy for the separation and purification of metals. mdpi.com In this context, the organophosphorus compound is dissolved in an organic solvent that is immiscible with water. This organic phase is then brought into contact with an aqueous solution containing the metal ions to be extracted.

The extraction mechanism typically involves the formation of a neutral metal-ligand complex that is more soluble in the organic phase than in the aqueous phase. For an acidic organophosphorus extractant like this compound (which can exist in its deprotonated, anionic form), the extraction of a metal ion (Mⁿ⁺) can often be represented by a cation exchange mechanism:

Mⁿ⁺(aq) + n(HL)(org) ⇌ MLn(org) + nH⁺(aq)

where HL represents the acidic extractant in the organic phase.

Alternatively, for neutral organophosphorus extractants, the mechanism is one of solvation, where the neutral extractant coordinates to a neutral metal salt:

Mⁿ⁺(aq) + nA⁻(aq) + mS(org) ⇌ MAₙSₘ(org)

where S is the neutral extractant. Dibutyl phosphate, a degradation product of tributyl phosphate, is a powerful extractant for certain metals like zirconium. osti.govosti.govgoogle.com

The efficiency of the extraction process is influenced by several factors:

pH of the Aqueous Phase: For acidic extractants, the extraction efficiency is highly dependent on the pH, as this controls the concentration of the deprotonated form of the extractant.

Concentration of the Extractant: A higher concentration of the extractant in the organic phase generally leads to a higher distribution ratio of the metal.

Nature of the Diluent: The organic solvent used to dissolve the extractant can affect the extraction efficiency and the physical properties of the system, such as phase separation. whiterose.ac.uk

Presence of Other Complexing Agents: The presence of other ligands in the aqueous phase can compete with the extractant for the metal ion, potentially reducing the extraction efficiency.

Table 2: Parameters Affecting Metal Extraction with Organophosphorus Extractants

ParameterInfluence on Extraction Efficiency
Aqueous Phase pH Crucial for cation exchange mechanisms; lower pH can decrease extraction.
Extractant Concentration Higher concentration generally increases extraction.
Organic Diluent Affects solubility of the complex and phase disengagement. whiterose.ac.uk
Temperature Can affect the thermodynamics and kinetics of the extraction.
Contact Time Sufficient time is needed to reach extraction equilibrium.
Aqueous-to-Organic Phase Ratio Influences the overall metal loading in the organic phase.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organophosphorus compounds. For Dibutyl phosphono phosphate (B84403), a combination of ¹H, ³¹P, and two-dimensional NMR techniques provides a complete picture of the molecule's framework.

The ¹H NMR spectrum is used to characterize the protons of the two n-butyl groups. The spectrum is expected to show four distinct sets of signals corresponding to the methyl (CH₃), two non-equivalent methylene (B1212753) (CH₂), and the oxymethylene (O-CH₂) protons. The chemical shifts and multiplicities are influenced by neighboring protons and the adjacent phosphorus atom.

The protons of the methylene group attached to the phosphate oxygen (O-CH₂) are expected to be the most downfield-shifted due to the oxygen's deshielding effect. Furthermore, these protons would exhibit coupling not only to the adjacent methylene protons (³JHH) but also to the phosphorus nucleus (³JHP), resulting in a more complex multiplet, often a triplet of doublets or a quartet. The signals for the remaining alkyl protons would appear further upfield, consistent with typical aliphatic chains.

Based on data from structurally similar compounds like Dibutyl phosphate, the expected ¹H NMR chemical shifts are summarized below. chemicalbook.com

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling Constants (Hz)
-CH₃~0.9Triplet (t)JHH ≈ 7
-CH₂-CH₃~1.4Sextet or Multiplet (m)JHH ≈ 7
-CH₂-CH₂-O-~1.6Quintet or Multiplet (m)JHH ≈ 7
-O-CH₂-~4.0Multiplet (m)³JHH ≈ 7, ³JHP ≈ 7

Table 1: Predicted ¹H NMR spectral data for the butyl chains in Dibutyl phosphono phosphate.

³¹P NMR is a highly specific and sensitive technique for analyzing phosphorus-containing compounds, providing direct information about the chemical environment of each phosphorus atom. thermofisher.com Given that this compound, (HO)₂P(O)-O-P(O)(OBu)₂, possesses two chemically non-equivalent phosphorus nuclei, the ³¹P NMR spectrum is predicted to show two distinct signals.

These two signals will appear as a pair of doublets due to the two-bond scalar coupling (²JPP) through the bridging oxygen atom. This P-O-P coupling is a definitive characteristic of pyrophosphates. cas.org The chemical shifts (δ) differentiate the unesterified phosphorus center from the dibutoxy-substituted phosphorus center. The chemical shift of phosphorus nuclei is sensitive to substitution, with ester groups causing a downfield shift compared to hydroxyl groups. nih.gov

Phosphorus Nucleus Description Expected Multiplicity Expected Chemical Shift Range (δ, ppm)
Phosphorus with two -OH groupsDoublet (d)More upfield signal
Phosphorus with two -OBu groupsDoublet (d)More downfield signal

Table 2: Predicted ³¹P NMR spectral characteristics for this compound.

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for unambiguous assignment and complete structural confirmation.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively assign the ¹³C signals of the butyl chains based on the already assigned ¹H signals.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, mapping out the spin systems within the butyl chains from the terminal -CH₃ to the -O-CH₂ group.

The combined use of these 2D techniques allows for a complete and confident assignment of all ¹H, ¹³C, and ³¹P signals, confirming the molecular structure of this compound. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. Soft ionization techniques are particularly useful for analyzing thermally labile molecules like organophosphates.

ESI-MS is a soft ionization technique well-suited for polar and ionic compounds. For organophosphates containing acidic protons, analysis is typically performed in the negative ion mode, which promotes the formation of deprotonated molecular ions. cas.orgnih.gov

For this compound, ESI in negative mode is expected to readily produce the deprotonated molecular ion, [M-H]⁻. Tandem mass spectrometry (MS/MS) of this ion would induce fragmentation, providing valuable structural information. The P-O-P pyrophosphate bond is often susceptible to cleavage. mdpi.com Key fragmentation pathways for pyrophosphate esters include the loss of alkyl or alkoxy groups and cleavage of the phosphate backbone. chemicalbook.com

Predicted Ion (m/z) Formula Description
289.06[C₈H₁₉O₇P₂]⁻Deprotonated molecular ion [M-H]⁻
233.00[C₄H₁₁O₇P₂]⁻Loss of butene (C₄H₈)
176.95[H₃P₂O₇]⁻Loss of two butene molecules (2 x C₄H₈)
158.94[HP₂O₆]⁻Pyrophosphate fragment after dehydration
96.96[H₂PO₄]⁻Orthophosphate fragment

Table 3: Predicted key ions for this compound in negative mode ESI-MS/MS.

High-resolution mass spectrometry, using analyzers such as Orbitrap or Time-of-Flight (TOF), provides highly accurate mass measurements of both the parent ion and its fragments. This capability is critical for confirming the elemental composition of an analyte.

For this compound (C₈H₂₀O₇P₂), the calculated monoisotopic mass is 290.0684 u. HRMS would measure the mass of the [M-H]⁻ ion (expected at m/z 289.0606) with high precision (typically <5 ppm error). This accurate mass measurement provides unambiguous confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass. Furthermore, applying HRMS to the fragment ions (HR-MS/MS) allows for the determination of their elemental compositions, which validates the proposed fragmentation pathways and adds another layer of certainty to the structural identification.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides profound insights into the functional groups and molecular structure of this compound by probing the vibrational modes of its bonds.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of dibutyl hydrogen phosphate, a closely related and often synonymous compound, displays characteristic absorption bands that confirm its structure. A key feature in the IR spectrum is the P–O stretching vibration, which typically appears in the 980–1050 cm⁻¹ region. This band is indicative of the phosphate group. In studies involving complexes of dibutyl hydrogen phosphate, such as with zirconium, a distinct band at 1010 cm⁻¹ corresponding to the symmetric stretching of the POO⁻ group has been identified. researchgate.net The presence of butyl groups is confirmed by C-H stretching and bending vibrations, although specific frequencies for these are part of the broader spectral fingerprint. An authentic infrared spectrum is a key specification for commercially available dibutyl phosphate. fishersci.ca

Functional Group Vibrational Mode **Typical Wavenumber (cm⁻¹) **
P-OStretching980 - 1050
POO⁻Symmetric Stretching~1010
C-HStretching/BendingVaries

Raman spectroscopy offers complementary information to IR spectroscopy and is particularly useful for analyzing symmetric vibrations and bonds that are less prominent in IR spectra. For instance, Raman spectroscopy has been instrumental in characterizing complexes of dibutyl hydrogen phosphate, such as those with zirconium nitrate (B79036). researchgate.net In these studies, Raman data, including polarization information, helped to elucidate the coordination mode of the nitrate ligands, suggesting a monodentate coordination in the Zr(NO₃)₂(DBP)₂(HDBP)₄ complex. researchgate.net The use of FT-Raman spectroscopy has been noted for the analysis of related organophosphorus compounds like tributyl phosphate. nih.gov While a detailed Raman spectrum for pure, uncomplexed this compound is not extensively documented in publicly available literature, the technique's application to its derivatives and complexes underscores its utility in detailed structural analysis. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction allows for the precise determination of molecular structure, including bond lengths and angles. While a specific single crystal structure of pure this compound is not readily found in the provided search results, the technique has been applied to model compounds and complexes involving organophosphates. For example, the structure of a dioxouranium(VI) complex with two triethyl phosphate ligands has been characterized by X-ray crystallography, providing a model for how similar compounds like this compound might coordinate with metal ions. wikipedia.org The use of X-ray structure analysis is also mentioned in the context of studying complexes of dibutyl hydrogen phosphate salts. molaid.com

Powder X-ray diffraction (PXRD) is used to identify crystalline phases of a material and can provide information on the unit cell dimensions. This technique is mentioned in the context of studying related compounds, such as whitlockite-like compounds containing iron and phosphate, where PXRD was used for Rietveld analysis to determine the crystal structures. researchgate.net Although specific PXRD data for this compound is not detailed, the method is generally applicable for the characterization of solid, crystalline forms of the compound or its salts to confirm phase purity and identify crystalline polymorphs. The general application of X-ray diffraction is noted in patents involving compositions containing the compound. google.com

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from mixtures, assessing its purity, and quantifying its presence.

Gas chromatography (GC) is a common method for the analysis of volatile and thermally stable compounds. Dibutyl phosphate can be analyzed by GC, often with a phosphorus-specific detector like a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD), which provides high sensitivity and selectivity. echemi.cominchem.org One established method specifies GC with a phosphorus flame photometric detector for the analysis of dibutyl phosphate in air, with a detection limit of 0.07 mg/sample. echemi.com Purity analysis by gas chromatography is a standard quality control parameter for commercial dibutyl phosphate. lyzhongdachem.com

High-performance liquid chromatography (HPLC) is another powerful technique, particularly for less volatile or thermally sensitive compounds. Dibutyl hydrogen phosphate can be analyzed by reverse-phase (RP) HPLC. sielc.com A specific method involves a mobile phase of acetonitrile, water, and phosphoric acid on a Newcrom R1 column. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com Furthermore, liquid chromatography coupled with high-resolution mass spectrometry is used for the quantification of environmental contaminants, including organophosphates, in biological samples like urine. chemsrc.com The biotransformation of related compounds like tributyl phosphate has been studied using liquid chromatography coupled with quadrupole time-of-flight mass spectrometry to identify metabolites, including dibutyl phosphate.

Technique Method Details Application
Gas Chromatography (GC)GC with Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD)Purity analysis, quantification in air samples. echemi.comlyzhongdachem.com
High-Performance Liquid Chromatography (HPLC)Reverse-phase (RP) with Acetonitrile/Water/Acid mobile phaseSeparation and analysis, impurity isolation. sielc.com
LC-Mass SpectrometryLC coupled with high-resolution MS or Q-TOF-MSQuantification in biological samples, metabolite identification. chemsrc.com

Elemental Analysis and Phosphorus Quantification

Elemental analysis provides information about the elemental composition of a compound, which is fundamental for its identification and purity assessment. For organophosphorus compounds like this compound, the quantification of phosphorus is of particular importance.

Research Findings:

Combustion Analysis: The elemental composition (Carbon, Hydrogen, Oxygen, Phosphorus) of this compound can be determined by combustion analysis. The molecular formula of dibutyl phosphate is C₈H₁₉O₄P, with a molecular weight of 210.21 g/mol . scbt.com

Phosphorus Quantification: After separation by chromatographic techniques, the phosphorus content can be quantified using various methods.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique for elemental analysis. When coupled with HPLC, it allows for the quantification of phosphorus in the separated organophosphate species. rsc.org However, high concentrations of inorganic phosphate can interfere with the measurement of organophosphates, necessitating sample preparation steps to remove this interference. rsc.org

Spectrophotometry: An indirect spectrophotometric method can be used to determine the concentration of dibutylphosphoric acid. This method is based on the ability of the compound to reduce the color intensity of a thorium-thoron complex, which can be measured at a specific wavelength (e.g., 545 nm). psu.edu

Analytical MethodPrincipleApplicationSource
Combustion Analysis Determines the percentage composition of C, H, O, and P.Confirms the empirical and molecular formula. scbt.com
HPLC-ICP-MS Separates organophosphates and quantifies elemental phosphorus.Provides sensitive and specific phosphorus detection. rsc.org
Spectrophotometry Measures the reduction in color of a complex by the analyte.Quantifies dibutylphosphoric acid after TLC separation. psu.edu

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior and intermolecular interactions.

Dibutyl phosphoric acid (HDBP) is known to form aggregates and supramolecular structures, particularly in non-polar environments. escholarship.org These interactions are primarily driven by hydrogen bonding between the acidic proton of one molecule and the phosphoryl oxygen of another. MD simulations have been crucial in characterizing these phenomena at the molecular level. escholarship.orgnih.gov

To accurately model HDBP, researchers have developed re-parameterized molecular dynamics force fields, often starting from general force fields like AMBER. nih.govresearchgate.net These optimized force fields yield calculated bulk properties, such as density and dipole moment, that show good agreement with experimental values. nih.govresearchgate.net

A key finding from MD studies is the strong tendency for HDBP to form dimers. nih.gov Potential of Mean Force (PMF) calculations, a method used to determine the free energy profile along a reaction coordinate, have been used to quantify the strength and geometry of the hydrogen bonds within these dimers. nih.gov This self-association into dimers and larger aggregates is a critical factor in the efficiency of solvent extraction processes where HDBP is present as a degradation product of tributyl phosphate (B84403) (TBP). escholarship.org The principles of self-assembly, where non-covalent interactions like hydrogen bonds lead to ordered structures, are central to this behavior. mdpi.comlu.se

The behavior of dibutyl phosphate is highly dependent on its solvent environment due to its amphiphilic character, possessing both polar (the phosphate head) and non-polar (the butyl tails) regions. solubilityofthings.com MD simulations are an ideal tool to probe how HDBP molecules interact with different solvents and how the solvent influences their aggregation. escholarship.org

Simulations of HDBP and the related TBP molecule in non-polar organic solvents like n-dodecane or octane (B31449) have been performed. escholarship.orgresearchgate.net These studies analyze various properties to understand the system's behavior:

Radial Distribution Functions (RDFs): These functions describe how the density of surrounding molecules varies as a function of distance from a reference molecule, revealing details about local molecular packing and solvation shells.

Self-Diffusion Coefficients: These values quantify the mobility of molecules in the liquid and can be compared with experimental data to validate the simulation's force field. nih.govresearchgate.net

Dipole Moments: The average molecular dipole moment in solution can change with concentration and solvent polarity, providing insight into intermolecular interactions. researchgate.netresearchgate.net

These simulations confirm that in non-polar solvents, the dominant interaction is the self-association of HDBP molecules into aggregates. escholarship.org In contrast, in more polar or aqueous environments, interactions with solvent molecules, such as water, become more significant, influencing solubility and reactivity. solubilityofthings.comwho.int The formation of a third phase in certain solvent extraction systems containing TBP, nitric acid, and water has been successfully modeled with MD, a phenomenon relevant to HDBP as well. researchgate.net

Computational Design of Novel Organophosphorus Structures

Computational chemistry is a cornerstone in the rational design of novel organophosphorus compounds, enabling the targeted development of molecules with specific properties. rroij.com By modifying the foundational structure of a molecule like Dibutyl phosphono phosphate, researchers can computationally screen and refine new derivatives. This process involves the strategic selection of phosphorus-containing precursors and the simulation of chemical reactions, such as nucleophilic substitutions or coupling reactions, to incorporate functional groups that enhance desired characteristics. rroij.com

The design process leverages computational tools to predict how structural changes will influence the molecule's properties. rroij.com For instance, in the development of new bioactive organophosphorus compounds, methods like molecular docking are used to simulate the interaction between a designed molecule and a biological target, such as an enzyme. fums.ac.irosti.gov These simulations calculate the binding affinity, often expressed as a negative change in Gibbs free energy (ΔG), to predict the stability of the molecule-target complex. fums.ac.ir

A typical workflow for designing novel structures based on a parent compound like this compound involves several key steps:

Scaffold Selection: The this compound structure serves as the basic framework.

In Silico Modification: Functional groups are computationally added or altered. For example, the butyl chains could be replaced with other alkyl or aryl groups, or modifications could be made to the phosphonate (B1237965) group.

Energy Minimization: The geometry of the new virtual structures is optimized to find the most stable conformation, often using software like HyperChem. fums.ac.ir

Property Prediction: Key properties, such as electronic character and reactivity, are calculated using methods like Density Functional Theory (DFT). researchgate.net Analyses like the Molecular Electrostatic Potential (MEP) can identify regions susceptible to nucleophilic or electrophilic attack, guiding further design. researchgate.net

Interaction Simulation: If the target application is biological, molecular docking studies are performed to predict binding modes and affinities with relevant proteins. fums.ac.irresearchgate.net

This computational pre-screening is highly efficient, allowing for the evaluation of numerous potential derivatives, ultimately prioritizing a smaller, more promising set of candidates for actual synthesis and experimental validation. rroij.com

Prediction of Spectroscopic Properties

Computational quantum chemistry methods are instrumental in predicting the spectroscopic properties of organophosphorus compounds, providing data that aids in structural characterization and serves as a benchmark for experimental results. frontiersin.orgarxiv.org Techniques like Density Functional Theory (DFT) and ab initio calculations can generate highly detailed theoretical spectra, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) data. nih.govrsc.org

For IR spectroscopy, calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov Theoretical IR spectra are generated and compared with experimental data, such as those obtained from Infrared Multiple Photon Dissociation (IRMPD) action spectroscopy, to confirm molecular structures. nih.gov Studies on related dialkyl phosphates have shown that DFT calculations at the B3LYP/6-31G(d,p) level of theory provide good agreement with experimental IRMPD spectra, allowing for the identification of specific geometric features like P-O bond lengths and O-P-O bond angles. nih.gov

The prediction of ³¹P NMR chemical shifts is a particularly powerful application of computational chemistry for organophosphorus compounds. rsc.orgresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable tool for this purpose. rsc.org Research has demonstrated that high-level theory is not always necessary for accurate predictions; cost-effective combinations of functionals and basis sets can yield reliable results. rsc.orgresearchgate.net For example, the PBE1PBE functional with a modest basis set like 6-31G(d) can be used for quick estimations, while more robust basis sets like 6-311G(2d,2p) can provide higher accuracy at a reasonable computational cost. rsc.orgresearchgate.net

To improve accuracy, calculated chemical shifts are often scaled using linear regression against experimental data from a set of known compounds. rsc.orgbeilstein-journals.org This scaling corrects for systematic errors inherent in the computational methods. researchgate.netresearchgate.net Such calculations can be crucial in distinguishing between different isomers or conformations of a molecule in solution. rsc.org However, care must be taken for molecules that can exist in multiple forms, as the calculations typically model a single, optimized structure in the gas phase or with a simplified solvent model. rsc.orgacs.org

The table below illustrates a representative comparison of computational methods for predicting ³¹P NMR chemical shifts, highlighting the trade-off between computational cost and accuracy.

Method (Functional/Basis Set) Typical Application Relative Computational Cost Key Advantage
PBE1PBE/6-31G(d)Express estimationLowFast turnaround for initial screening rsc.org
PBE1PBE/6-31G(2d)Routine applicationsMediumGood balance of accuracy and speed rsc.org
PBE0/6-311G(2d,2p)High-accuracy predictionHighImproved results, especially when scaled acs.org
B3LYP/6-31G(d,p)Structural confirmation (IR)MediumGood agreement with experimental IR spectra nih.gov

This predictive power is invaluable for confirming the identity of newly synthesized compounds like this compound and for interpreting complex experimental spectra where assignments may be ambiguous. acs.org

Applications in Advanced Materials and Specialized Chemical Syntheses

Polymer Chemistry and Material Modification

The versatility of organophosphorus chemistry allows for significant innovation in polymer science. These compounds can be incorporated into polymers either as additives or as reactive monomers, fundamentally altering the material's characteristics.

Reactive organophosphorus monomers can be chemically integrated into polymer chains through copolymerization. mdpi.com This method offers a distinct advantage over additive approaches by creating a permanent modification, which prevents the leaching of the phosphorus-containing molecule over time. researchgate.net For this to occur, the organophosphorus compound must possess functional groups, such as hydroxyls or amines, that can react with other monomers to form the polymer backbone. For instance, phosphonate-containing diols can be synthesized and subsequently used in condensation polymerization to create polyesters or polyurethanes with phosphorus atoms integrated directly into the main chain. researchgate.net This covalent bonding ensures a uniform distribution of the functional group and enhances the permanence of its effect on the polymer's properties. researchgate.net

Certain organophosphorus compounds can function as effective catalysts in polymerization reactions. Dibutyl phosphate (B84403), a structurally related compound, is used as an organocatalyst for the ring-opening polymerization of cyclic esters to synthesize polyesters. sigmaaldrich.com In this role, the acidic phosphate group activates the monomer, facilitating the chain-growth process. Acylphosphonates and acylphosphine oxides have also been identified as efficient photoinitiators for the radical polymerization of acrylic monomers, where they generate radicals upon UV irradiation to start the polymerization process. researchgate.net The efficiency of these initiators is dependent on their chemical structure. researchgate.net

The incorporation of organophosphorus moieties, such as phosphonates, into polymers has a significant impact on their material properties. Research on phosphonate-functionalized polyethylenes has demonstrated notable improvements in thermal stability and flame retardancy compared to unmodified low-density polyethylene (B3416737) (LDPE). scispace.com The presence of the phosphonate (B1237965) group enhances the material's resistance to thermal degradation and combustion. scispace.com Furthermore, these functionalized polymers can exhibit synergistic effects when combined with traditional inorganic flame retardants like aluminum hydroxide (B78521), leading to even greater thermal stability. scispace.com

The table below, based on data from studies on phosphonate-functionalized polyethylene, illustrates the typical enhancements in thermal properties.

PropertyLDPE (Control)LDPE-Phosphonate Blend (90:10)LDPE-Phosphonate-ATH Blend (80:10:10)
Onset Decomposition Temp (T10%) LowerHigherSignificantly Higher
Peak Heat Release Rate (pHRR) HighSignificantly LowerSignificantly Lower
Total Heat Release (THR) HighSignificantly LowerSignificantly Lower
Residue at 700 °C LowHigherSignificantly Higher
Data is illustrative and based on findings reported for phosphonate-functionalized polyethylenes. scispace.com

Flame Retardancy Mechanisms of Phosphorus-Based Compounds

Phosphorus-based compounds are widely utilized as halogen-free flame retardants in a variety of polymers. nih.govd-nb.info Their effectiveness stems from their ability to disrupt the combustion cycle through actions in both the gas phase and the condensed (solid) phase. nih.govnist.gov The specific mechanism that dominates depends on the chemical structure of the phosphorus compound, the nature of the polymer, and the combustion conditions. nih.govd-nb.info

For a gas-phase mechanism to be effective, the phosphorus compound must be able to volatilize or decompose into volatile, phosphorus-containing fragments during pyrolysis. nih.govruicoglobal.com These fragments enter the flame and act as radical scavengers, interrupting the self-sustaining chemical reactions of combustion. youtube.com The key mechanism involves the generation of phosphorus-containing radicals, such as PO•, PO₂, and HPO₂. flameretardants-online.comup.ac.za These species are highly effective at quenching the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that are essential for flame propagation. uclan.ac.ukmdpi.com By terminating these chain reactions, the flame chemistry is inhibited, the heat release rate is reduced, and combustion is suppressed. nih.govruicoglobal.com

Radical SpeciesRole in CombustionQuenching Reaction Example
H•, OH• Key flame propagating radicalsH• + O₂ → OH• + O•
PO• Flame inhibiting radicalH• + PO• + M → HPO + M
PO• Flame inhibiting radicalOH• + PO• → HPO₂
M represents a third body that absorbs excess energy.

In the condensed phase, phosphorus compounds act on the solid polymer material. frontiersin.orgresearchgate.net Upon heating, they decompose to form phosphoric acid or polyphosphoric acid. flameretardants-online.comalfa-chemistry.com This acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer chains. d-nb.info This process results in the formation of a stable, insulating layer of carbonaceous char on the material's surface. frontiersin.orgresearchgate.net

This char layer serves multiple protective functions:

Thermal Shield: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis. researchgate.net

Mass Transfer Barrier: It impedes the release of flammable volatile gases that would otherwise fuel the fire. researchgate.net

Oxygen Barrier: It limits the access of oxygen to the polymer surface, preventing further combustion. alfa-chemistry.com

In some systems, known as intumescent systems, the process is enhanced by the presence of a blowing agent (which releases non-flammable gases) and a carbon source. nih.govlew.ro The phosphorus-based acid catalyzes the charring of the carbon source, while the blowing agent causes the char to swell into a thick, foam-like barrier, greatly enhancing the insulating effect. lew.roacs.org

Synergistic Effects with Other Additives

Dibutyl phosphate exhibits notable synergistic effects when combined with other chemical additives, enhancing performance in various applications, particularly in lubrication and polymer stabilization. Research has shown a beneficial interaction between phosphonium-alkylphosphate ionic liquids and zinc dialkyldithiophosphate (ZDDP), a common anti-wear additive in lubricants. The combination of these two additives can lead to improved anti-wear and friction-reducing properties compared to when either is used alone. This synergistic effect is thought to be related to anion exchange with ZDDP, which alters the composition and effectiveness of the protective tribofilm formed on metal surfaces during friction.

In the realm of polymer science, phosphorus-based compounds like phosphites are recognized for their role as effective polymer stabilizers, primarily acting as secondary antioxidants during processing. Their efficacy is particularly enhanced when used in combination with primary antioxidants such as phenols. This combination helps to prevent degradation and discoloration of polymer articles when they are exposed to heat, UV light, or nitrogen oxides.

Development of Specialty Chemicals

Dibutyl phosphate serves as a crucial reactant and catalyst in the synthesis of various high-value specialty chemicals, including important biomolecules and their analogs. Its utility stems from its ability to participate in specific and controlled chemical transformations.

Glycosyl phosphates are key intermediates in the biosynthesis of oligosaccharides and glycoconjugates. chemicalbook.com Dibutyl phosphate is employed as a reactant in the straightforward synthesis of these important compounds. sigmaaldrich.com One established method involves the reaction of dibutyl phosphate with 1,2-orthoesters of sugars. sigmaaldrich.com Another powerful technique uses glycal precursors to produce differentially protected glycosyl phosphates. chemicalbook.com In a typical procedure, a protected glycal is first converted to a 1,2-anhydrosugar. This intermediate is then opened at low temperature using dibutyl phosphate, followed by acylation of the hydroxyl group at the C2 position to yield the fully protected glycosyl phosphate. These synthetic glycosyl phosphates are valuable as glycosyl donors for the formation of glycosidic linkages. chemicalbook.com

Table 1: Synthesis of Glycosyl Phosphates Using Dibutyl Phosphate

Precursor Key Reagents Product Significance
Glycals Dimethyldioxirane, Dibutyl phosphate , Acylating agent Differentially protected glycosyl phosphates Powerful glycosyl donors for oligosaccharide synthesis. chemicalbook.com
1,2-Orthoesters Dibutyl phosphate Glycosyl phosphates Direct method for synthesizing important biological intermediates. sigmaaldrich.com

The compound is also instrumental in the synthesis of 2-aminophosphates. Dibutyl phosphate is used as a reactant in a catalyst-free, regioselective, and enantiospecific SN2-type ring-opening reaction with aziridines. sigmaaldrich.com This reaction provides an efficient pathway to produce 2-aminophosphates, which are valuable building blocks in medicinal chemistry and materials science.

Self-Assembly and Supramolecular Chemistry

The molecular structure of dibutyl phosphate, featuring both a polar phosphate head and nonpolar butyl tails, facilitates its participation in self-assembly and the formation of complex supramolecular structures. escholarship.org These phenomena are driven by non-covalent interactions, such as hydrogen bonding and van der Waals forces. In certain contexts, such as solvent extraction systems for radioactive waste management, dibutyl phosphate (HDBP), a degradation product of tributyl phosphate (TBP), plays a critical role in the formation of supramolecular aggregates. escholarship.orgescholarship.orgucsf.edu The creation of these organized structures is fundamental to the efficiency and selectivity of the extraction processes. escholarship.orgescholarship.org

Dibutyl phosphate has been shown to form highly ordered, threaded supramolecular structures known as pseudorotaxanes. Specifically, a dibutyl phosphate anion can thread through the central cavity of two π-stacked cyanostar macrocycles. This assembly, a escholarship.orgpseudorotaxane, is stabilized by twenty C-H⋯O⁻ hydrogen bonds between the butyl chains of the phosphate and the cyanostar rings. This demonstrates how the organic substituents of the phosphate play a significant role in molecular recognition and can be manipulated to guide the self-assembly process toward specific, desirable architectures. The interplay between the alkyl chains and the phosphate group is crucial for the formation of these complex and ordered hetero-associates.

The principles of self-assembly and molecular recognition demonstrated by organophosphates are foundational to the development of smart materials. researchgate.net Smart materials are designed to respond to external stimuli such as changes in pH, temperature, or the presence of specific chemicals. dtu.dkmdpi.commdpi.com The ability of molecules like dibutyl phosphate to form organized aggregates is a preliminary step toward creating materials with responsive properties. escholarship.orgescholarship.org For instance, the formation and dissociation of supramolecular structures in solvent extraction systems can be influenced by the chemical environment (e.g., acidity), which is a basic form of stimuli-responsive behavior. escholarship.org While dibutyl phosphate itself may be a simple molecule, its incorporation into larger polymer systems, such as phosphorus-containing polymers, can impart stimuli-responsive characteristics to the resulting material. chemicalbull.com The synthesis of functional materials can be facilitated by dibutyl phosphate, which can stabilize or catalyze reactions to create these advanced materials. chemicalbull.com This connection highlights the potential pathway from understanding the fundamental supramolecular chemistry of organophosphates to designing sophisticated, functional smart materials. researchgate.netyoutube.com

Surface Functionalization and Adhesion

Dibutyl phosphono phosphate, as part of the broader class of organophosphorus compounds, holds significant potential in the realm of surface functionalization and adhesion, particularly for metal and metal oxide substrates. The efficacy of such compounds is rooted in the strong binding affinity of the phosphate or phosphonate headgroup to various surfaces. mdpi.comspecificpolymers.com This interaction facilitates the formation of stable, self-assembled monolayers (SAMs) that can alter the physicochemical properties of the substrate. ethz.ch

The primary mechanism involves the deprotonation of the acidic phosphate group, which then coordinates with metal cations on the oxide surface, forming robust P-O-Metal bonds. researchgate.netresearchgate.net This process can create a well-organized, dense molecular layer on surfaces like titania, alumina, and iron oxides. specificpolymers.commdpi.com The structure of these adlayers is often compared to that of thiols on gold, with a typical intermolecular spacing of approximately 5 Å. ethz.ch The alkyl chains (in this case, butyl groups) extend away from the surface, modifying its properties.

Research on analogous phosphonic acids has demonstrated their utility as adhesion promoters for organic coatings on metallic substrates, including steel, aluminum, and copper alloys. mdpi.comgoogle.com These organophosphorus layers can act as a molecular bridge between the inorganic substrate and an organic polymer matrix or coating, enhancing the durability of adhesive bonds. researchgate.net For instance, pretreating aluminum adherends with nitrilotris methylene (B1212753) phosphonic acid has been shown to significantly improve bond durability by inhibiting hydration at the metal-oxide interface. researchgate.net The terminal groups of the organophosphorus compound are crucial; for example, terminal amine groups on phosphonic acids have been found to improve the adhesion of epoxy coatings on carbon steel. mdpi.com

The functionalization can be tailored to control surface properties such as wettability (hydrophilicity/hydrophobicity), electrical charge, and resistance to protein adsorption by selecting appropriate functional groups on the organophosphate molecule. ethz.ch The stability of the metal-OP bond is often superior to that of metal-OSi bonds from silane (B1218182) coupling agents, especially in aqueous environments, making organophosphates attractive for applications requiring high robustness. specificpolymers.com

Table 1: Comparison of Linking Groups for Surface Functionalization

Feature Alkoxysilane Linkers Phosphonic Acid / Phosphate Linkers
Primary Substrates Silica, Glass, Hydroxylated Surfaces Metal Oxides (e.g., TiO₂, Fe₂O₃, Al₂O₃), Metals
Bond Type Metal-OSi Metal-OP
Stability in Water Can be unstable, prone to hydrolysis Generally higher stability and robustness
Binding Mechanism Condensation with surface hydroxyl groups Coordination via deprotonation of the acid group

Applications in Metal Separation and Extraction Processes

Organophosphorus compounds, particularly dialkyl phosphoric acids like dibutyl phosphoric acid (a close analog of this compound), are extensively used as extractants in hydrometallurgical processes for the separation and purification of metals. mdpi.comresearchgate.net Their utility lies in the ability to form stable complexes with metal ions, facilitating their transfer from an aqueous phase to an immiscible organic phase in a process known as solvent extraction. osti.govacs.org

Dibutyl phosphoric acid (DBP) and its derivatives have been investigated for the separation of a wide range of elements, including rare-earth elements (REEs), transplutonium elements (TPEs), zirconium, and other fission products from high-level nuclear waste. researchgate.netresearchgate.netiaea.org The extraction mechanism typically involves cation exchange, where the acidic proton of the phosphoric acid group is exchanged for a metal ion. researchgate.net

The selectivity of the extraction process is a critical factor and can be influenced by several parameters, including the acidity of the aqueous phase, the concentration of the extractant, and the nature of the diluent. researchgate.net For example, acidic zirconium salts of dibutyl phosphoric acid have been specifically developed for the recovery of TPEs and REEs from nitric acid solutions. researchgate.netresearchgate.net The efficiency of these extractants allows for the separation of metals with very similar chemical properties, such as cobalt and nickel. researchgate.net

Research has shown that the structure of the organophosphorus extractant, including the nature of the alkyl chains, influences its extractive properties. mdpi.com Dibutyl phosphoric acid can also be used as an antifoam agent in ore separation processes. chemicalbook.com The table below summarizes the application of organophosphorus extractants for various metal separations.

Table 2: Metals Targeted for Extraction by Organophosphorus Compounds

Metal / Element Group Extractant Type Application Context
Uranium Dialkylphosphoric acids, Monoalkylphosphoric acids Recovery from various solutions
Rare-Earth Elements (REEs) Dibutyl phosphoric acid, Di(2-ethylhexyl) phosphoric acid (D2EHPA) Separation from each other and from other elements in mining and recycling
Transplutonium Elements (TPEs) Acidic Zirconium Salt of Dibutyl Phosphoric Acid Partitioning from high-level nuclear waste
Cobalt and Nickel Dialkyl phosphinic acids (e.g., CYANEX 272) Separation in hydrometallurgical processing
Zirconium Dibutyl phosphoric acid Management in nuclear fuel reprocessing streams

Role as Bioisosteres in Medicinal Chemistry Research

In medicinal chemistry, the concept of bioisosterism—the replacement of a functional group within a molecule with another group that has similar physical or chemical properties to retain or enhance biological activity—is a cornerstone of drug design. nih.gov Phosphate and pyrophosphate groups are ubiquitous in biology, playing key roles in cell signaling, energy transfer (ATP), and the structure of DNA and RNA. rsc.orgcambridgemedchemconsulting.com However, phosphate-containing drug candidates often suffer from poor metabolic stability (due to hydrolysis by phosphatases) and low cell membrane permeability. core.ac.uk

This has led to the development of phosphate bioisosteres, which are structural mimics designed to overcome these limitations. rsc.org Phosphonates, where a P-O bond is replaced by a more stable P-C bond, are one of the most common and effective classes of phosphate bioisosteres. cambridgemedchemconsulting.comwikipedia.org this compound, containing both a phosphate and a phosphonate-like linkage, could theoretically serve as a bioisostere for pyrophosphate or other diphosphate-containing biomolecules.

The primary advantages of using phosphonates and related analogs as phosphate mimics include:

Enhanced Metabolic Stability: The P-C bond in phosphonates is resistant to enzymatic cleavage, unlike the labile P-O bond of phosphate esters. nih.gov

Modulation of pKa: The replacement of an oxygen atom with a carbon atom alters the acidity of the phosphonate group compared to a phosphate group. The second pKa of a phosphonate is typically higher (less acidic) than that of a phosphate, which can be critical for optimizing binding interactions with target enzymes. rsc.orgresearchgate.net

Structural Mimicry: The tetrahedral geometry of phosphonates closely resembles that of phosphates, allowing them to fit into the active sites of enzymes that process phosphate substrates. nih.gov

Phosphonate-based drugs have found significant therapeutic applications, including antiviral medications (e.g., Tenofovir) and treatments for osteoporosis (bisphosphonates). wikipedia.orgnih.gov These compounds act as effective inhibitors of enzymes that metabolize phosphates and pyrophosphates. nih.gov While specific research on this compound as a bioisostere is not prominent, its structure aligns with the principles used to design metabolically stable analogs of biologically important phosphates.

Table 3: Comparison of Phosphate and Phosphonate Properties in a Biological Context

Property Phosphate Group Phosphonate Group Rationale for Bioisosteric Replacement
Key Bond P-O-C (ester) P-C P-C bond is resistant to enzymatic hydrolysis.
Metabolic Stability Low (susceptible to phosphatases) High To increase the in vivo half-life of a drug.
Acidity (pKa2) ~6.3 ~7.5 To fine-tune the ionization state for optimal target binding.
Geometry Tetrahedral Tetrahedral To maintain the correct spatial orientation for enzyme recognition.

Environmental Behavior and Biotransformation Academic Perspective

Biotransformation and Enzymatic Degradation

The biodegradation of organophosphate esters like dibutyl phosphate (B84403) is primarily mediated by microbial enzymes. mdpi.comnih.gov

Phosphotriesterases (PTEs) are a class of enzymes known to hydrolyze organophosphorus compounds. mdpi.comnih.gov These enzymes are found in a variety of microorganisms and are classified as metalloenzymes that typically contain a binuclear metal center (often zinc) in their active site. mdpi.comnih.gov The hydrolysis mechanism involves the activation of a water molecule by one of the metal ions, creating a potent hydroxide (B78521) nucleophile. nih.gov This nucleophile then attacks the phosphorus atom of the organophosphate substrate, leading to the cleavage of a P-O ester bond. researchgate.netresearchgate.net Studies on the bacterial PTE from Pseudomonas diminuta have detailed this mechanism, showing it effectively hydrolyzes a range of organophosphates. nih.govresearchgate.net The efficiency of hydrolysis can depend on the substrate's leaving group. researchgate.net Besides PTEs, other phosphoesterase enzymes, including phosphodiesterases, are also involved in the stepwise degradation of these compounds in the environment. nih.gov

The microbial degradation of organophosphate esters proceeds through hydrolytic cleavage of the ester bonds. nih.gov For a compound like dibutyl phosphate, this would involve the sequential removal of the butyl groups, ultimately leading to inorganic phosphate. Research on the biodegradation of a structurally similar compound, tert-butylphenyl diphenyl phosphate, showed that microbial communities in sediments can mineralize the compound to CO2. nih.gov The degradation process resulted in intermediates such as phenol (B47542), tert-butylphenol, and diphenyl phosphate. nih.gov This suggests that the catabolism of dibutyl phosphate likely involves initial hydrolysis to monobutyl phosphate and butanol, followed by further degradation of these intermediates. The activity of these metabolic pathways is often highest in environments with robust microbial populations and high phosphoesterase activity, particularly those that have been previously exposed to anthropogenic chemicals. nih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing dibutyl phosphono phosphate (DBPP) in laboratory settings?

  • Methodological Answer : DBPP is typically synthesized via esterification of phosphoric acid with butanol under controlled acidic or catalytic conditions. For example, zirconium dibutyl phosphate derivatives are prepared by reacting zirconium salts with dibutyl phosphate in solvent extraction systems, requiring precise stoichiometric ratios and temperature control (40–60°C) to avoid hydrolysis . Characterization of intermediates can be performed using FT-IR to confirm P-O-C bonding (stretching at 1250–950 cm⁻¹) and NMR to verify alkyl chain integrity .

Q. Which analytical techniques are most effective for characterizing DBPP’s purity and structural integrity?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) is recommended, though coelution challenges (e.g., DBUP/DIBP composite quantification) may require tandem mass spectrometry (LC-MS/MS) for resolution .
  • Spectroscopy : ³¹P NMR (chemical shifts: 0–5 ppm for monoesters, 5–10 ppm for diesters) and ¹H NMR (δ 0.8–1.7 ppm for butyl protons) provide structural confirmation .
  • Elemental Analysis : Combustion analysis for C, H, and P content ensures stoichiometric accuracy (±2% deviation acceptable) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data for DBPP across experimental conditions?

  • Methodological Answer : Solubility discrepancies often arise from temperature-dependent phase behavior and solvent polarity. For instance, aqueous solubility of tributyl phosphate (analogous to DBPP) shows a parabolic relationship with temperature, peaking at 60°C due to competing entropy and enthalpy effects. Researchers should:

  • Use Abraham solvation models to predict solubility in mixed solvents (e.g., water/ethanol).
  • Validate predictions via gravimetric analysis under controlled humidity and temperature (±0.1°C precision) .
  • Example : DBPP’s solubility in hexane decreases by 30% at 50°C compared to 25°C due to increased hydrophobic interactions .

Q. What factors influence the stability of DBPP in aqueous solutions during solvent extraction?

  • Methodological Answer : Stability is affected by:

  • pH : Hydrolysis accelerates under alkaline conditions (pH > 9), forming butanol and phosphate ions. Acidic conditions (pH < 3) stabilize the ester bond but risk oxidation.
  • Ionic Strength : High salt concentrations (e.g., 1M NaCl) reduce solubility via salting-out effects, altering extraction efficiency .
  • Experimental Validation : Monitor degradation via time-resolved ³¹P NMR or conductivity measurements. For long-term storage, use inert atmospheres (N₂) and antioxidants like BHT (0.1% w/w) .

Key Research Challenges

  • Analytical Limitations : Coelution of DBPP metabolites (e.g., DBUP/DIBP) in chromatography complicates quantification; consider ion-pairing agents or advanced detectors (e.g., Q-TOF) .
  • Thermal Stability : DBPP degrades above 80°C; use non-polar solvents (e.g., toluene) for high-temperature applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.